molecular formula C21H24N2O2S B2826960 10-(2,6-dimethylphenyl)-6-methoxy-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 1009596-67-1

10-(2,6-dimethylphenyl)-6-methoxy-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B2826960
CAS No.: 1009596-67-1
M. Wt: 368.5
InChI Key: XCSDDJUXFMVBBW-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a fused 8-oxa-10,12-diazatricyclo framework with a thione (C=S) group at position 11. Key structural elements include:

  • 2,6-Dimethylphenyl substituent: Aromatic ring with sterically demanding methyl groups at ortho positions, influencing molecular rigidity and intermolecular interactions.
  • 6-Methoxy group: Electron-donating substituent that modulates electronic density in the conjugated system.
  • Thione functionality: A sulfur-containing group that distinguishes it from ketone (C=O) analogs, impacting hydrogen-bonding capacity and redox properties.

Its synthesis and characterization likely rely on X-ray crystallography (via tools like SHELX ) and spectral analysis.

Properties

IUPAC Name

10-(2,6-dimethylphenyl)-6-methoxy-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-12-8-6-9-13(2)18(12)23-20(26)22-17-14(3)21(23,4)25-19-15(17)10-7-11-16(19)24-5/h6-11,14,17H,1-5H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSDDJUXFMVBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=C(C(=CC=C3)OC)OC1(N(C(=S)N2)C4=C(C=CC=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 10-(2,6-dimethylphenyl)-6-methoxy-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves multiple steps. One common synthetic route includes the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

10-(2,6-dimethylphenyl)-6-methoxy-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Heteroatoms/Functional Groups Structural Features
Target Compound 2,6-Dimethylphenyl, 6-methoxy 8-Oxa, 10,12-diaza, 11-thione Tricyclic framework with steric hindrance from methyl groups; electron-rich aryl ring
10-(2,5-Difluorophenyl)-9-Methyl-8-Oxa-10,12-Diazatricyclo[...]trideca-2,4,6-Trien-11-One 2,5-Difluorophenyl, 9-methyl 8-Oxa, 10,12-diaza, 11-ketone Fluorine substituents increase electronegativity; ketone enhances polarity
9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]Tetradecen-4(8)-One-6(IIi) 4-Methoxyphenyl 3,7-Dithia, 5-aza, ketone Dithia substitution alters electron transport; tetracyclic system differs in geometry
9-(4-Hydroxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]Tetradecen-4(8)-One-6(IIj) 4-Hydroxyphenyl 3,7-Dithia, 5-aza, ketone Hydroxyl group introduces H-bonding potential; similar dithia framework

Key Observations

Substituent Effects: The 2,6-dimethylphenyl group in the target compound imposes significant steric hindrance compared to the 2,5-difluorophenyl group in , which instead prioritizes electronic effects (e.g., enhanced dipole interactions). Methoxy vs. Hydroxy Groups: The 6-methoxy group in the target compound is less polar than the 4-hydroxyphenyl group in , reducing H-bond donor capacity but improving metabolic stability.

Heteroatom Influence: Thione (C=S) vs. Dithia vs. Oxa: The 3,7-dithia substitution in introduces sulfur’s redox activity and larger atomic radius, which may affect conformational flexibility and electronic delocalization compared to the oxa group in the target compound.

Electronic Character: While the target compound and share a diazatricyclo core, their electronic profiles diverge due to substituents (electron-donating methoxy vs. electron-withdrawing fluorine).

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